molecular formula H2Ho2O13S3 B8022080 Holmium(III) sulfate hydrate

Holmium(III) sulfate hydrate

Cat. No.: B8022080
M. Wt: 636.1 g/mol
InChI Key: NTBVQHGZWAVKKD-UHFFFAOYSA-H
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Description

Holmium(III) sulfate hydrate is a chemical compound with the formula Ho₂(SO₄)₃·xH₂O. It is a rare earth metal sulfate that typically appears as a white crystalline powder. Holmium is part of the lanthanide series and is known for its unique magnetic properties. The compound is hygroscopic, meaning it readily absorbs moisture from the air.

Preparation Methods

Holmium(III) sulfate hydrate can be synthesized through several methods. One common laboratory method involves dissolving holmium metal in concentrated sulfuric acid, followed by the gradual addition of water to induce crystallization of the hydrate form . The reaction can be represented as: [ 2Ho + 3H₂SO₄ \rightarrow Ho₂(SO₄)₃ + 3H₂ ]

In industrial settings, this compound is often produced by reacting holmium oxide with sulfuric acid under controlled conditions. The resulting solution is then evaporated to obtain the hydrated crystals .

Chemical Reactions Analysis

Holmium(III) sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: Holmium can react with oxygen to form holmium(III) oxide. [ 4Ho + 3O₂ \rightarrow 2Ho₂O₃ ]

    Reduction: Holmium(III) ions can be reduced to metallic holmium using strong reducing agents.

    Substitution: Holmium(III) sulfate can react with halogens to form holmium halides. [ 2Ho + 3Cl₂ \rightarrow 2HoCl₃ ]

Common reagents used in these reactions include sulfuric acid, oxygen, and halogens. The major products formed are holmium oxides and halides .

Scientific Research Applications

Holmium(III) sulfate hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of holmium(III) sulfate hydrate largely depends on its application. In biological systems, holmium ions can interact with cellular components, potentially affecting cellular processes. In medical applications, holmium lasers work by delivering high-energy pulses that break down kidney stones or other tissues. The exact molecular targets and pathways involved can vary based on the specific use .

Comparison with Similar Compounds

Holmium(III) sulfate hydrate can be compared with other rare earth metal sulfates, such as:

  • Erbium(III) sulfate
  • Dysprosium(III) sulfate
  • Thulium(III) sulfate

These compounds share similar chemical properties but differ in their specific applications and magnetic properties. This compound is unique due to its strong magnetic properties, making it particularly useful in applications requiring high magnetic strength .

Properties

IUPAC Name

holmium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ho.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVQHGZWAVKKD-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Ho2O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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